(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound characterized by a unique framework that incorporates two nitrogen atoms within its structure. This compound is significant in various fields of research due to its distinctive chemical properties and potential applications in medicinal chemistry and organic synthesis. The compound's IUPAC name reflects its stereochemistry and cyclic structure, which is crucial for its biological activity and chemical reactivity.
The compound can be sourced from various chemical suppliers and is often used in research laboratories for synthesis and biological studies. It is cataloged under the identifier 1300698-40-1 in chemical databases.
(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one belongs to the class of diazabicyclononane derivatives. These compounds are known for their bicyclic structures that feature nitrogen atoms, which contribute to their unique reactivity and potential biological activities.
The synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one typically involves cyclization reactions starting from appropriate precursors. One common approach includes the reaction of a suitable diamine with a carbonyl compound, followed by cyclization under specific conditions.
Key steps in the synthesis include:
For example, a synthesis method described involves the use of lithium aluminum hydride as a reducing agent to convert intermediate compounds into the desired bicyclic structure with high yield .
The molecular structure of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one is characterized by:
The molecular formula is , with notable structural features including:
(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one can participate in various chemical reactions:
The specific conditions for these reactions vary based on the desired products but typically involve careful monitoring of temperature and reagent concentrations to maximize yield and purity.
The mechanism by which (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one exerts its effects primarily involves interactions with specific molecular targets such as enzymes or receptors:
(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one exhibits several notable physical properties:
The chemical properties include:
(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one has several applications across different scientific fields:
The efficient construction of the 3,9-diazabicyclo[4.2.1]nonane skeleton requires precise cyclization strategies. A prominent approach involves the intramolecular reductive amination of linear precursors featuring strategically placed amine and carbonyl functionalities. This method typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloromethane, facilitating imine formation and subsequent reduction under mild conditions (<30°C). This process yields the bicyclic framework with moderate efficiency (65-70% yield), though ring strain in the [4.2.1] system poses challenges compared to less constrained analogs [6] [8].
Alternative routes leverage intramolecular N-alkylation reactions, where linear diamine esters undergo base-mediated cyclization. Potassium carbonate in refluxing acetonitrile promotes this cyclization, forming the critical C1-N9 bond and establishing the bicyclic core. Precursor synthesis often begins with L-tartaric acid derivatives, exploiting inherent chirality to influence subsequent stereoselective transformations. Schiff base formations followed by catalytic hydrogenation offer another viable pathway, particularly for introducing the ketone functionality at the C4 position early in the synthesis [2] [6].
Table 1: Core Structural Features of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one
Property | Value |
---|---|
Molecular Formula | C₇H₁₂N₂O |
Molecular Weight | 140.18 g/mol |
CAS Registry Number | 1210963-09-9 (parent compound) |
1965290-13-4 (dihydrochloride salt) | |
Canonical SMILES | O=C1NCC(N2)CCC2C1 |
Storage Stability | Sealed, dry, 2-8°C |
Controlling stereochemistry at the C1 and C6 bridgehead carbons is critical for biological activity. The (1S,6R) configuration is predominantly achieved via chiral pool synthesis or resolution of racemic intermediates. Diastereoselective hydrogenation of cyclic imine precursors using chiral catalysts (e.g., Ir-(S)-BINAP complexes) effectively installs the C6 stereocenter with high enantiomeric excess (>90% ee). Subsequent steps, including ketone reduction or nucleophilic additions, often exploit steric bias from existing chiral centers for facial selectivity [6] [8].
Resolution techniques are vital for racemic mixtures. Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid or di-p-toluoyl-D-tartaric acid) separates enantiomers of key intermediates like tert-butyl (1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1280719-49-4). This Boc-protected derivative is a versatile building block for further stereocontrolled reactions, such as electrophilic substitutions at N3, which proceed without racemization due to the conformational rigidity of the bicyclic system [2] [7].
Challenges arise in nucleophilic displacements at bridgehead carbons. Mitsunobu reactions with azide nucleophiles on bridgehead hydroxyl precursors often fail due to the system's geometric constraints and ring strain, necessitating alternative strategies like triflate displacements under carefully controlled conditions [8].
Asymmetric hydrogenation stands as the most efficient catalytic method for installing the (1S,6R) configuration. Enantioselective reduction of cyclic enecarbamate precursors using Rh-DuPhos catalysts achieves >95% ee and 80% yield. This method surpasses enzymatic resolution in throughput and avoids the yield penalty inherent in diastereomeric separations [6] [8].
Organocatalytic approaches are emerging for constructing the diazabicyclic core. Proline-derived catalysts facilitate Mannich-type cyclizations between aldehydes and N-Boc-imines, generating key intermediates with moderate to high enantioselectivity (70-85% ee). Further optimization focuses on improving catalyst turnover and compatibility with sterically congested substrates [8].
Table 2: Key Intermediates for Stereoselective Synthesis
Intermediate | CAS Number | Role in Synthesis | Configuration |
---|---|---|---|
tert-Butyl (1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | 1280719-49-4 | Chiral building block for N9 functionalization | (1S,6R) |
Rac-(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride | 1965290-13-4 | Racemic precursor for resolution | Racemic |
3,9-Diazabicyclo[4.2.1]nonan-4-one | 1210963-09-9 | Parent compound for derivatization | Variable |
The ketone at C4 and secondary amines at N3/N9 provide versatile handles for diversification. N9 alkylation proceeds selectively with alkyl halides (methyl iodide, benzyl bromide) in the presence of carbonate bases (K₂CO₃) in DMF at 60°C, yielding monosubstituted derivatives without affecting the ketone. Acylation reactions employ acyl chlorides (acetyl chloride, benzoyl chloride) under Schotten-Baumann conditions (aqueous NaOH/dichloromethane), producing amides in 75-90% yields [2] [6].
The C4 carbonyl undergoes nucleophilic additions:
Salt formation enhances physicochemical properties. Treatment with hydrogen chloride in methanol/diethyl ether provides the crystalline dihydrochloride salt (CAS 1965290-13-4), improving solubility for biological evaluation. Boc-protected intermediates (e.g., from tert-butyl dicarbonate) facilitate orthogonal functionalization strategies [2] [6].
Table 3: Derivative Libraries from Post-Synthetic Modifications
Reaction Type | Reagents/Conditions | Products | Applications |
---|---|---|---|
N-Alkylation | R-X, K₂CO₃, DMF, 60°C | N9-Alkyl derivatives (R = alkyl, benzyl) | Bioisostere exploration |
N-Acylation | R-COCl, NaOH aq., CH₂Cl₂ | N9-Acyl derivatives (amides) | Pharmacophore optimization |
Reductive Amination | R-NH₂, NaBH₃CN, MeOH | 4-(Aminomethyl) analogs | SAR studies for receptor affinity |
Salt Formation | HCl, MeOH/Et₂O | Dihydrochloride salts | Solubility enhancement |
Thioketone Formation | Lawesson's reagent, toluene, reflux | 4-Thioxo analogs | Electronic property modulation |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5